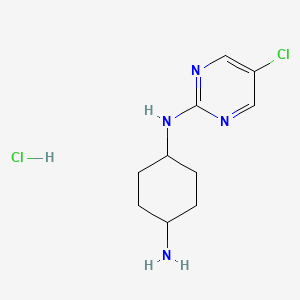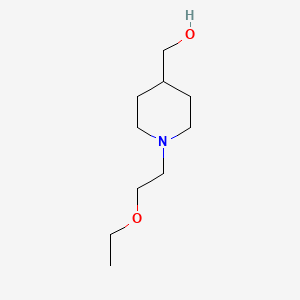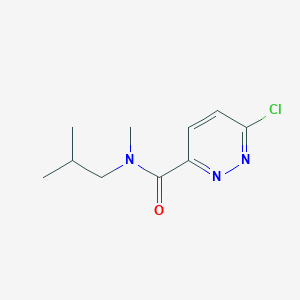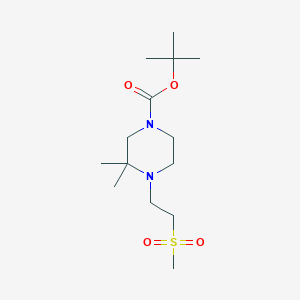![molecular formula C8H15NO2 B1457354 (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1419140-80-9](/img/structure/B1457354.png)
(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane
Übersicht
Beschreibung
(7S)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, also known as MDAS, is an organic heterocyclic compound with a unique chemical structure. It is a bicyclic compound containing an oxa-bridgehead and an azaspiro ring system. MDAS is an intriguing and important compound due to its diverse range of applications in the scientific community. It has been used in the synthesis of various other compounds, as well as in scientific research and experiments.
Wissenschaftliche Forschungsanwendungen
Gene Expression Regulation
A study by Seelan et al. (2018) discusses the effects of 5-Aza-2′-deoxycitidine (AzaD), a compound used to activate methylated and silenced genes, highlighting the diverse effects on gene expression, which may inform the understanding of how structurally related compounds could influence gene regulation. This review emphasizes the context-dependent regulation of gene expression by AzaD, underlining the complexity of chemical interactions with genomic DNA (R. S. Seelan, P. Mukhopadhyay, M. Pisano, R. Greene, 2018).
Environmental Contamination and Remediation
Research by Godri Pollitt et al. (2019) on 1,4-Dioxane highlights its status as an emerging water contaminant, discussing the challenges in remediating affected water supplies and the need for novel treatment technologies. This review provides insights into the environmental fate and treatment of persistent organic pollutants, which could be relevant for understanding the environmental impact of similar compounds (K. G. Godri Pollitt, Jae-Hong Kim, J. Peccia, M. Elimelech, Yawei Zhang, G. Charkoftaki, Brenna C. Hodges, I. Zucker, Huang Huang, N. Deziel, Kara Murphy, Momoko Ishii, Caroline H. Johnson, Andrea L. Boissevain, Elaine O’Keefe, P. Anastas, D. Orlicky, D. Thompson, V. Vasiliou, 2019).
Metalloid Speciation in Environmental Samples
Gräfe et al. (2014) discuss the use of X-ray absorption spectroscopy for determining the speciation of metal(loid)s in environmental samples, which could be relevant for analyzing the presence and transformation of organometallic compounds or contaminants similar to the compound of interest. This critical review could inform methodologies for detecting and understanding the environmental behavior of complex organic compounds (M. Gräfe, E. Donner, Richard N. Collins, E. Lombi, 2014).
Volatile Methylsiloxanes: Environmental Behavior
Xu et al. (2014) provide a critical review of the environmental partition properties of volatile methylsiloxanes (VMS), discussing their unique behavior compared to conventional hydrophobic environmental contaminants. This review could shed light on the environmental dynamics of similar compounds, helping to predict their fate and transport in the environment (Shihe Xu, G. Kozerski, D. Mackay, 2014).
Eigenschaften
IUPAC Name |
(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-6-8(2-3-9-7)10-4-5-11-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZJZZUAMGFJKW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCN1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)











![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)